1-(4-Iodo-pyridin-2-yl)-cyclopropylamine
Description
Properties
Molecular Formula |
C8H9IN2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(4-iodopyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9IN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI Key |
BLBPFUDRUNXMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropylamine Derivatives
Enzyme Inhibition
- MAO Inhibition: Substituted cyclopropylamines are known as monoamine oxidase (MAO) inhibitors. For example, 2-substituted derivatives (e.g., trans-DMCPA) exhibit stereospecific MAO-inhibitory activity, with (+) isomers showing higher potency than (-) isomers in vitro . The iodine substituent in this compound may enhance binding to MAO’s hydrophobic pockets, though direct evidence requires further study.
- Histamine H3 Receptor Modulation : 2-(1H-Imidazol-4-yl)-cyclopropylamine (cyclopropylhistamine) demonstrates high affinity for histamine H3 receptors, with (1R,2R)- and (1S,2S)-stereoisomers showing distinct agonist/antagonist profiles . The pyridinyl substituent in the target compound may similarly target neurotransmitter receptors but with altered selectivity.
Enzyme Targeting in Disease Pathways
- KDM1A Inhibition: Certain 1-substituted cyclopropylamines act as irreversible inhibitors of histone demethylase KDM1A, a cancer therapeutic target. The iodine atom in the target compound could stabilize enzyme-inhibitor complexes through halogen bonding, a feature absent in non-halogenated analogs .
- Antiviral Activity : Diarylamine derivatives like 4-(5-Chloro-1-isopropyl-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine (CAS 1221153-82-7) highlight the role of heterocyclic substituents in targeting viral enzymes such as HIV reverse transcriptase .
Metabolic Stability and Toxicity
- Cytochrome P450 Interactions : Tertiary cyclopropylamines undergo metabolism via cytochrome P450 enzymes, with cyclopropane ring strain influencing reaction pathways. Halogenated derivatives like this compound may exhibit slower metabolism due to steric hindrance from the iodine atom .
- Toxicity Profiles : Fluorinated analogs (e.g., 1-(4-Fluorophenyl)cyclopropylamine) show moderate toxicity (harmful if inhaled/swallowed), suggesting that halogenated derivatives require careful handling .
Preparation Methods
Alkene Precursor Preparation
The Simmons–Smith cyclopropanation method is widely employed for stereospecific cyclopropane ring formation. For this route, a pyridine-substituted alkene serves as the starting material. For example, 2-vinyl-4-iodopyridine can be synthesized via Heck coupling of 4-iodo-2-bromopyridine with ethylene.
Cyclopropanation Reaction
The alkene intermediate is treated with diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in dichloromethane (DCM) at 0°C, followed by gradual warming to 25°C. This generates the cyclopropane ring via a [2+1] cycloaddition mechanism.
Typical Conditions
-
Reagents : Et₂Zn (2.5 equiv), CH₂I₂ (3.0 equiv), DCM (solvent)
-
Temperature : 0°C → 25°C
Mechanistic Insight
The reaction proceeds through a zinc carbenoid intermediate, which inserts into the alkene π-bond to form the cyclopropane. Steric and electronic effects of the pyridine ring influence regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
Halopyridine Activation
2-Chloro-4-iodopyridine is synthesized via iodination of 2-chloropyridin-4-amine using iodine monochloride (ICl) in acetic acid (AcOH) with sodium acetate (NaOAc) as a base.
Synthesis of 2-Chloro-4-iodopyridine
Displacement with Cyclopropylamine
The chlorine at the 2-position undergoes nucleophilic substitution with cyclopropylamine. The reaction is facilitated by microwave irradiation in 2-methoxyethanol at 140°C for 45 min.
Optimized Protocol
-
Reagents : Cyclopropylamine (2.0 equiv), 2-methoxyethanol (solvent)
-
Conditions : Microwave, 140°C, 45 min
Buchwald–Hartwig Amination
Palladium-Catalyzed Coupling
This method couples 2-bromo-4-iodopyridine with a preformed cyclopropylamine derivative. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyzes the reaction in dioxane with cesium carbonate (Cs₂CO₃) as a base.
Representative Procedure
-
Reagents : 2-Bromo-4-iodopyridine (1.0 equiv), Boc-protected cyclopropylamine (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 equiv)
-
Conditions : 100°C, 24–48 h
-
Deprotection : Trifluoroacetic acid (TFA) in DCM
Advantages
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Cost |
|---|---|---|---|---|
| Simmons–Smith | Alkene prep → Cyclopropanation | 60–75% | Moderate | High |
| SNAr | Iodination → Displacement | 55–65% | Low | Low |
| Buchwald–Hartwig | Coupling → Deprotection | 50–60% | High | Very High |
Key Observations
-
Simmons–Smith : High yield but requires alkene precursor synthesis.
-
SNAr : Cost-effective but limited by substrate activation.
-
Buchwald–Hartwig : Versatile for complex substrates but involves expensive catalysts.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(4-Iodo-pyridin-2-yl)-cyclopropylamine be optimized for reproducibility and yield?
- Methodological Answer : Synthesis optimization involves multi-step protocols using palladium-catalyzed cross-coupling reactions to introduce the iodopyridinyl group. Key parameters include:
-
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
-
Solvents : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) to prevent oxidation .
-
Cyclopropane Formation : Use of trimethylsulfoxonium iodide or diazomethane derivatives for cyclopropanation .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization .
Parameter Optimized Condition Reference Catalyst Pd(PPh₃)₄ (0.5–1.0 mol%) Reaction Time 12–24 h at 80–100°C Cyclopropanation Trimethylsulfoxonium iodide, base (NaH)
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve cyclopropane protons (δ 0.8–1.2 ppm) and pyridinyl aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern validation (iodine, m/z 127) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Identification : Use kinase inhibition assays (e.g., ATP-binding pocket profiling) due to pyridinyl motifs’ affinity for kinases .
- In Vitro Assays :
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for protein-ligand interactions .
Advanced Research Questions
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- SPR/ITC : Quantify binding kinetics (kₐ, k_d) and thermodynamics (ΔH, ΔS) .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in target proteins upon binding .
- X-ray Crystallography : Resolve 3D ligand-protein complexes (e.g., kinase co-crystallization) .
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
- Methodological Answer :
- Modifications :
- Pyridinyl Substituents : Replace iodine with bromine or trifluoromethyl to assess steric/electronic effects .
- Cyclopropane Optimization : Introduce methyl or fluoro groups to modulate ring strain and lipophilicity .
- Assays : Parallel screening against off-target receptors (e.g., GPCRs, ion channels) to evaluate selectivity .
Q. How should researchers address contradictions between in vitro activity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Solubility : Use shake-flask method with PBS or simulated biological fluids .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- In Vivo Validation : Isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation .
Q. What computational strategies are effective for predicting this compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane ring stability .
- Molecular Dynamics (MD) Simulations : Model degradation pathways under physiological conditions (pH 7.4, 37°C) .
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode prediction against target proteins .
Key Notes for Experimental Design
- Data Validation : Always cross-verify NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of cyclopropane protons .
- Contradiction Resolution : If biological activity contradicts computational predictions, re-evaluate force field parameters or consider protein flexibility in docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
